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6-Methyl-3-(propan-2-yl)hept-5-en-2-one

Cat. No.: B14741144
CAS No.: 2658-19-7
M. Wt: 168.28 g/mol
InChI Key: JEPGZHOBQGZKGV-UHFFFAOYSA-N
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Description

Overview of Complex Branched Ketones in Synthetic and Natural Product Chemistry

Complex branched ketones are characterized by a non-linear carbon skeleton, which can introduce stereochemical complexity and unique reactivity. In synthetic chemistry, these compounds are valuable building blocks, allowing for the construction of elaborate molecular architectures. britannica.com Their carbonyl group serves as a reactive handle for a multitude of chemical transformations, including nucleophilic additions and aldol (B89426) condensations. britannica.com

In the realm of natural products, branched ketone motifs are found in a wide array of compounds, from terpenes to steroids. wikipedia.orgbritannica.com These natural ketones often exhibit potent biological activities and are the focus of extensive research aimed at their isolation, characterization, and total synthesis. The structural complexity of these molecules frequently presents significant synthetic challenges, driving the development of novel and innovative synthetic methodologies.

Chemical Structure and Stereochemical Considerations of 6-Methyl-3-(propan-2-yl)hept-5-en-2-one

The systematic IUPAC name, this compound, precisely defines the molecule's connectivity and stereochemistry. An analysis of the name reveals the following structural features:

Parent Chain: A seven-carbon chain ("hept"), indicating a heptane (B126788) derivative.

Ketone Functional Group: The "-one" suffix, with its position designated at carbon 2 ("-2-one"), signifies a carbonyl group on the second carbon of the chain.

Alkene Functional Group: The "-en-" infix at position 5 ("-5-en-") indicates a carbon-carbon double bond between carbons 5 and 6.

Substituents:

A methyl group at position 6 ("6-Methyl").

An isopropyl group (propan-2-yl) at position 3 ("3-(propan-2-yl)").

The presence of a chiral center at carbon 3 and a double bond at carbon 5 introduces the possibility of stereoisomerism. The carbon atom at position 3 is bonded to four different groups (a hydrogen atom, an isopropyl group, a portion of the heptenone chain leading to the ketone, and the other part of the chain leading to the alkene), making it a stereocenter. This means that this compound can exist as a pair of enantiomers (R and S configurations).

Furthermore, the double bond between carbons 5 and 6 can exhibit E/Z isomerism, depending on the relative orientation of the substituents on these two carbons. This adds another layer of stereochemical complexity to the molecule.

Interactive Data Table: Structural and Stereochemical Features

FeatureDescription
Molecular Formula C11H20O
IUPAC Name This compound
Chiral Centers Carbon 3
Possible Stereoisomers Enantiomers (R/S), Diastereomers (E/Z)
Functional Groups Ketone, Alkene

Rationale for Dedicated Academic Investigation into this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests several avenues for academic investigation. The rationale for studying this and similar branched ketones can be inferred from their potential applications and the chemical questions they pose.

Detailed Research Perspectives:

Asymmetric Synthesis: The presence of a stereocenter makes this compound an interesting target for asymmetric synthesis. Developing synthetic routes that selectively produce one enantiomer over the other is a significant challenge in modern organic chemistry. Such studies could involve the use of chiral catalysts or auxiliaries.

Natural Product Synthesis: The structural motif of a branched, unsaturated ketone is a common feature in many natural products, particularly in the terpene family. This compound could serve as a key intermediate or a model system for the synthesis of more complex, biologically active molecules.

Mechanistic Studies: The interplay between the ketone and alkene functional groups could be the subject of mechanistic studies. For instance, investigations into intramolecular reactions, such as cyclizations, could reveal novel chemical transformations.

Fragrance and Flavor Chemistry: Many ketones with structures similar to this compound are known for their characteristic scents. Research could be directed towards its synthesis and olfactory properties, potentially leading to its use as a fragrance or flavor ingredient.

Interactive Data Table: Potential Research Areas

Research AreaFocus of Investigation
Synthetic Methodology Development of stereoselective routes to the different stereoisomers.
Natural Product Chemistry Use as a building block for the total synthesis of more complex molecules.
Physical Organic Chemistry Study of reaction mechanisms and the influence of its structure on reactivity.
Applied Chemistry Exploration of its potential as a fragrance or flavor compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B14741144 6-Methyl-3-(propan-2-yl)hept-5-en-2-one CAS No. 2658-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2658-19-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

6-methyl-3-propan-2-ylhept-5-en-2-one

InChI

InChI=1S/C11H20O/c1-8(2)6-7-11(9(3)4)10(5)12/h6,9,11H,7H2,1-5H3

InChI Key

JEPGZHOBQGZKGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(C)C)C(=O)C

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 6 Methyl 3 Propan 2 Yl Hept 5 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For a molecule with the complexity of 6-Methyl-3-(propan-2-yl)hept-5-en-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

High-Field 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

High-field NMR spectroscopy offers superior resolution and sensitivity, which is critical for resolving the signals of the 20 protons and 11 carbons in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of the protons. Key expected signals would include doublets for the methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, signals for the protons adjacent to the carbonyl group, and characteristic signals for the vinylic proton and the methyl groups attached to the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal 11 distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C2) would appear at a characteristic downfield chemical shift (typically >200 ppm). Other key signals would include those for the sp²-hybridized carbons of the double bond (C5 and C6) and the sp³-hybridized carbons of the aliphatic chain and the isopropyl group.

2D NMR Techniques: To definitively assign all proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the molecule. For instance, the correlation between the isopropyl methine proton and its adjacent methyl protons would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the proton attached to each carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm stereochemical relationships and provide insights into the preferred conformation of the molecule in solution.

Hypothetical ¹H and ¹³C NMR Data for this compound:

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Multiplicity
1~25~2.1s
2>200--
3~50~2.8m
4~30~2.3m
5~120~5.2d
6~135--
7~20~1.7s
8~18~1.6s
9~40~1.8m
10~20~0.9d
11~20~0.9d

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

The presence of a stereocenter at the C3 position means that this compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

In the presence of a chiral auxiliary, the enantiomers of the analyte are converted into diastereomers, which have different NMR spectra. The integration of the signals corresponding to each diastereomer allows for the direct determination of the enantiomeric ratio. For this compound, a suitable chiral lanthanide shift reagent could be employed to induce separation of the proton signals, particularly those close to the chiral center at C3.

Dynamic NMR Studies for Conformational Analysis

The aliphatic chain of this compound possesses conformational flexibility due to rotation around its single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the conformational dynamics of the molecule.

By cooling the sample, the rate of interconversion between different conformers can be slowed down on the NMR timescale. This can lead to the broadening and eventual splitting of NMR signals, allowing for the observation of individual conformers. From the coalescence temperature and the chemical shift difference between the signals of the exchanging sites, the energy barrier for the conformational change can be calculated. Such studies could reveal the preferred rotational conformers around the C3-C4 and C4-C5 bonds.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound, the molecular formula is C₁₁H₂₀O.

Expected HRMS Data:

Ion FormulaCalculated m/z
[C₁₁H₂₀O + H]⁺169.1592
[C₁₁H₂₀O + Na]⁺191.1412

The observation of an ion with a measured m/z value that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of a particular compound and can be used to confirm its structure.

For this compound, common fragmentation pathways for ketones would be expected. These include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (if a γ-hydrogen is available).

Hypothetical Key Fragment Ions in the MS/MS Spectrum of [C₁₁H₂₀O + H]⁺:

m/z (Hypothetical)Possible Fragment Structure/Loss
151Loss of H₂O
125Loss of C₃H₇ (isopropyl group)
97Cleavage at the α-position to the carbonyl
83Further fragmentation
69Isoprenyl cation
43Acetyl cation [CH₃CO]⁺

By analyzing the masses of the fragment ions and the neutral losses, the connectivity of the molecule can be pieced together, providing confirmatory evidence for the structure elucidated by NMR spectroscopy.

Hyphenated Techniques (e.g., GC-MS) for Trace Analysis and Volatile Profiling

Hyphenated analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of volatile organic compounds (VOCs) like this compound. nih.govmedistri.swiss This powerful technique combines the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for trace analysis and volatile profiling in complex matrices. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is first introduced into the GC system, where it is vaporized. The volatile components are then separated as they travel through a capillary column, with separation based on factors like boiling point and polarity. For this compound, a non-polar or medium-polarity column, such as one with a phenyl polysiloxane-based stationary phase, is often effective. The temperature of the GC oven is programmed to ramp up gradually, ensuring the sequential elution of compounds. nih.gov

As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from cleavages typical for ketones and unsaturated systems, such as α-cleavage and McLafferty rearrangement. pressbooks.pub By comparing the obtained mass spectrum with established spectral libraries, such as the NIST database, the identity of the compound can be confirmed with high confidence. medistri.swiss

For trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS. nih.govnih.gov This sample preparation method allows for the concentration of volatile analytes from a sample matrix onto a coated fiber before their introduction into the GC-MS system. mdpi.com This pre-concentration step significantly enhances the sensitivity of the analysis, enabling the detection and quantification of this compound at very low levels, which is crucial in fields like environmental monitoring and food and fragrance analysis. researchgate.net

The data generated from a GC-MS analysis provides both qualitative and quantitative information. The retention time from the gas chromatogram gives an indication of the compound's identity, while the mass spectrum provides confirmation. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantification, often with the use of an internal standard for improved accuracy. jst.go.jp

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key structural features: a ketone and a carbon-carbon double bond. orgchemboulder.compg.edu.pl

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For α,β-unsaturated ketones, this band typically appears in the range of 1666-1685 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the C=C double bond lowers the frequency compared to a saturated aliphatic ketone (which appears around 1715 cm⁻¹). orgchemboulder.comlibretexts.org

Another key absorption is the C=C stretching vibration of the alkene group, which is expected to be observed in the region of 1600-1680 cm⁻¹. rsc.org The intensity of this band can be influenced by the geometry of the double bond. Additionally, C-H stretching vibrations associated with the sp² hybridized carbons of the alkene will appear above 3000 cm⁻¹, while the C-H stretches from the sp³ hybridized carbons of the alkyl groups will be found just below 3000 cm⁻¹. The spectrum will also contain a complex "fingerprint region" below 1500 cm⁻¹, which includes various bending vibrations and is unique to the molecule as a whole. orgchemboulder.com

Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone, conjugated)Stretching1666 - 1685Strong
C=C (Alkene)Stretching1600 - 1680Medium
C-H (sp² carbons of alkene)Stretching> 3000Medium
C-H (sp³ carbons of alkyl groups)Stretching< 3000Strong

The analysis of the IR spectrum, particularly the position of the C=O and C=C stretching bands, can also provide insights into the conformational isomers (s-cis and s-trans) of the α,β-unsaturated ketone system. ias.ac.in

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. thepulsar.be While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. This often results in strong signals for non-polar bonds that may be weak in the IR spectrum. researchgate.net

For this compound, the C=C stretching vibration is expected to produce a strong signal in the Raman spectrum, often more intense than in the IR spectrum, due to the high polarizability of the double bond. researchgate.net The C=O stretch of the ketone will also be visible, though it is typically weaker in Raman than in IR. nih.gov The various C-H and C-C single bond vibrations of the alkyl framework will also be present, providing a detailed vibrational fingerprint of the molecule. researchgate.net

Predicted Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C=C (Alkene)Stretching1600 - 1680Strong
C=O (Ketone)Stretching1666 - 1685Medium
C-H (Alkyl and Alkenyl)Stretching2800 - 3100Strong

By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its unambiguous identification and structural analysis.

Advanced Chromatographic Separations

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. jst.go.jp A well-developed GC method can effectively separate the main compound from any impurities, such as starting materials, byproducts, or degradation products.

Method development for purity assessment typically involves the optimization of several parameters:

Column Selection : A capillary column with a stationary phase that provides good selectivity for the compound and its potential impurities is chosen. For a moderately polar compound like an unsaturated ketone, a mid-polarity phase (e.g., a phenyl-substituted polysiloxane) is often a good starting point.

Temperature Program : An optimized oven temperature program is crucial for achieving good resolution between peaks in a reasonable analysis time. This usually involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold.

Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., helium or hydrogen) is adjusted to achieve optimal column efficiency.

Detector : A Flame Ionization Detector (FID) is commonly used for purity analysis due to its high sensitivity to organic compounds and a wide linear range. jst.go.jp

Furthermore, GC can be employed for isomeric resolution. This compound can exist as geometric isomers (E/Z or cis/trans) due to the double bond. Specialized capillary columns with high resolving power can often separate these isomers, which may have slightly different boiling points and interactions with the stationary phase. researchgate.net The presence of multiple peaks corresponding to the same mass in a GC-MS analysis would suggest the presence of isomers.

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally unstable impurities that may be present in a sample of this compound.

A significant application of HPLC for this compound is chiral separation. The molecule possesses a chiral center at the third carbon (the one bearing the propan-2-yl group), meaning it can exist as a pair of enantiomers. Enantiomers have identical physical properties in a non-chiral environment, but often exhibit different biological activities. Therefore, their separation and quantification are critical, particularly in pharmaceutical and fragrance applications. phenomenex.comnih.gov

Chiral HPLC separation is achieved by using a chiral stationary phase (CSP). phenomenex.com These phases are designed to interact differently with the two enantiomers, leading to different retention times. There are various types of CSPs, including those based on polysaccharides, proteins, and Pirkle-type phases. phenomenex.comnih.gov

The development of a chiral HPLC method involves:

Chiral Column Selection : Choosing the appropriate CSP is the most critical step and often requires screening several different types of chiral columns.

Mobile Phase Optimization : The mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) in normal-phase chromatography, is carefully optimized to achieve baseline separation of the enantiomers. chiralpedia.com Reversed-phase methods can also be employed with certain CSPs. nih.gov

Detector : A UV detector is commonly used for HPLC analysis of compounds containing a chromophore, such as the carbonyl group in this compound.

A successful chiral HPLC method will produce two distinct peaks in the chromatogram, corresponding to the two enantiomers, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio of the sample. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Component Analysis

Headspace solid-phase microextraction (HS-SPME) is a highly sensitive, solvent-free sample preparation technique that is exceptionally well-suited for the analysis of volatile organic compounds (VOCs). mdpi.comcannabissciencetech.com When combined with gas chromatography-mass spectrometry (GC-MS), it becomes a powerful analytical tool for the separation and identification of individual volatile components within complex matrices. akjournals.com This methodology is particularly effective for profiling volatile terpenoids, such as the unsaturated ketone this compound, which are common constituents of essential oils and other natural products. cannabissciencetech.com The HS-SPME technique involves the adsorption of analytes from the headspace (the gas phase above the sample) onto a coated silica (B1680970) fiber, which is subsequently introduced into the GC-MS system for analysis. mdpi.comakjournals.com

Detailed Research Findings and Methodology

The successful application of HS-SPME-GC-MS for the characterization of a target compound like this compound hinges on the careful optimization of several experimental parameters to achieve maximum extraction efficiency and sensitivity.

Optimization of HS-SPME Parameters

The selection of the SPME fiber coating, extraction temperature, and extraction time are critical variables that directly influence the analytical results.

SPME Fiber Selection: The fiber's coating material determines its affinity for different types of analytes. For a broad analysis of volatile compounds in plant matter, which often includes a mix of hydrocarbons and oxygenated species like ketones and alcohols, a combination fiber is generally most effective. mdpi.com Research indicates that a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly efficient for trapping a wide range of volatile and semi-volatile metabolites from various matrices. mdpi.comresearchgate.netmdpi.com This type of fiber is capable of adsorbing compounds with diverse polarities and molecular weights, making it ideal for profiling complex samples where this compound might be present.

Extraction Temperature and Time: The equilibrium of an analyte between the sample, the headspace, and the fiber is significantly affected by temperature and time. Increasing the sample's temperature raises the vapor pressure of volatile components, promoting their transfer into the headspace for extraction. nih.gov However, the temperature must be carefully controlled to prevent thermal degradation of the target compounds. Optimized temperatures for the analysis of terpenoids typically fall within the range of 40°C to 80°C. researchgate.netnih.gov The duration of the fiber's exposure to the headspace, or extraction time, is also optimized to ensure that a sufficient amount of the analyte is adsorbed, with typical times ranging from 15 to 60 minutes. mdpi.comresearchgate.net

The table below summarizes typical parameters used in the HS-SPME analysis of volatile terpenoids, which would be applicable for the analysis of this compound.

Table 1: Optimized HS-SPME Parameters for Volatile Terpenoid Analysis

Parameter Typical Value/Type Purpose Source(s)
SPME Fiber DVB/CAR/PDMS, 50/30 µm Broad-spectrum adsorption of volatile and semi-volatile compounds. mdpi.com, researchgate.net, mdpi.com
Extraction Temp. 40°C - 80°C Increases analyte vapor pressure to facilitate transfer to the headspace. researchgate.net, nih.gov
Extraction Time 15 - 60 min Allows for sufficient partitioning of analytes onto the fiber. mdpi.com, researchgate.net
Agitation On/Variable Facilitates the release of volatiles from the sample matrix. researchgate.net

| Sample Amount | ~1-2 g (solid) or ~1-5 mL (liquid) | Placed in a sealed headspace vial (e.g., 20 mL). | mdpi.com |

GC-MS Instrumental Analysis and Compound Identification

Following the extraction phase, the SPME fiber is retracted and injected into the hot inlet of the gas chromatograph for analysis.

Thermal Desorption and Chromatographic Separation: The analytes are thermally desorbed from the fiber in the GC injector, which is typically held at a high temperature (e.g., 250°C). mdpi.com The vaporized compounds are then carried by an inert gas (e.g., Helium) onto a capillary column for separation. A common choice for separating complex volatile mixtures is a non-polar column with a stationary phase of 5% phenyl-methylpolysiloxane. nih.gov A specific temperature program, involving a gradual increase in column temperature, is employed to separate the individual compounds based on their boiling points and chemical properties. mdpi.comnih.gov

Mass Spectrometry Detection and Identification: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and fragmented. mdpi.com The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint. The primary method for identifying a compound is by comparing its experimental mass spectrum to entries in established spectral libraries such as NIST or Wiley. cannabissciencetech.com For a more definitive identification, the compound's Kovats Retention Index (KI) is calculated and compared against values reported in the literature for the same type of GC column. nih.gov

The following table illustrates the type of data that would be generated from a GC-MS analysis for the identification of this compound.

Table 2: Hypothetical GC-MS Data for this compound

Compound Name Retention Time (min) Kovats Index (KI) Key Mass Fragments (m/z) Identification Method

Computational and Theoretical Chemistry Investigations of 6 Methyl 3 Propan 2 Yl Hept 5 En 2 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and spectroscopic characteristics of 6-Methyl-3-(propan-2-yl)hept-5-en-2-one.

Density Functional Theory (DFT) Studies of Geometric Parameters and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations would be employed to determine the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles.

A typical DFT study would involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results would yield the lowest energy conformation of the molecule.

Hypothetical DFT-Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.21 Å
Bond Length C=C 1.34 Å
Bond Length C-C (sp3-sp3) 1.53 Å
Bond Angle C-C(=O)-C 118.5°
Bond Angle C=C-C 123.7°

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be determined, providing insights into the molecule's reactivity and electronic transitions.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Prediction

For even higher accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)) would be utilized. While computationally more demanding, these methods provide benchmark-quality data for thermochemical properties like the heat of formation and bond dissociation energies.

High-accuracy spectroscopic predictions, such as nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants, can also be achieved using these methods, often in conjunction with specialized basis sets. These theoretical predictions are invaluable for the structural elucidation and characterization of novel compounds.

Conformational Analysis and Energy Landscapes

The flexibility of the aliphatic chain in this compound allows for multiple conformations. Understanding the conformational landscape is crucial as it can influence the molecule's physical, chemical, and biological properties.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this compound, molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) would initially be used to perform a systematic or stochastic conformational search. This approach rapidly generates a large number of possible conformers.

Following the initial search, molecular dynamics (MD) simulations would be performed. MD simulations model the atomic motions of the molecule over time, providing a dynamic view of its conformational flexibility and the transitions between different energy minima. These simulations can reveal the most populated conformations at a given temperature.

Influence of Substituents on Conformational Preferences and Stereoisomer Stability

The presence of the isopropyl and methyl substituents significantly influences the conformational preferences of the heptenone backbone. Steric hindrance between these groups will dictate the most stable arrangements around the single bonds.

Computational studies would systematically investigate the relative energies of different stereoisomers (e.g., (R/S) at the chiral center and (E/Z) at the double bond). By calculating the energies of all possible stereoisomers, their relative stabilities can be predicted.

Hypothetical Relative Energies of Stereoisomers of this compound

Stereoisomer Relative Energy (kcal/mol)
(3R, 5E) 0.00 (Reference)
(3S, 5E) 0.25
(3R, 5Z) 1.80

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and determining the energetics of transition states. For this compound, this could involve studying reactions such as its synthesis, oxidation, or rearrangement.

DFT or high-level ab initio methods would be used to map out the potential energy surface of a given reaction. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition state theory, combined with the calculated activation energies, would allow for the prediction of reaction rates. Furthermore, analyzing the vibrational modes of the transition state structure can confirm that it represents the correct saddle point on the potential energy surface leading to the desired products. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations4.3.2. Analysis of Reaction Pathways and Energy Barriers4.4. Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)

Without dedicated computational studies, any information presented on these topics would be speculative and fall outside the required scope of reporting on existing research.

Reactivity and Fundamental Reaction Mechanisms of 6 Methyl 3 Propan 2 Yl Hept 5 En 2 One

Reactions at the Ketone Carbonyl

The carbonyl group (C=O) in 6-Methyl-3-(propan-2-yl)hept-5-en-2-one is a primary site for chemical reactions due to the polarization of the carbon-oxygen double bond. The oxygen atom is more electronegative, drawing electron density towards itself and imparting a partial positive charge on the carbonyl carbon. This electrophilic carbon is susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to ketones. libretexts.orglibretexts.orgrsc.org For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield a tertiary alcohol after an acidic workup. The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide furnishes the alcohol product.

Hydride Reductions: Ketones can be reduced to secondary alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comuop.edu.pkchemguide.co.ukopenochem.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemistrysteps.com For this compound, this reaction would produce 6-methyl-3-(propan-2-yl)hept-5-en-2-ol. NaBH₄ is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol, whereas the more reactive LiAlH₄ requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous or acidic workup. chemguide.co.uk

Table 1: Examples of Nucleophilic Addition Reactions

Reactant Reagent Product

Condensation Reactions

Condensation reactions involve the reaction of the ketone with another molecule, often with the elimination of a small molecule like water.

Aldol (B89426) Condensation: In the presence of a base or acid, ketones with α-hydrogens can undergo aldol condensation. wikipedia.orgsrmist.edu.inlibretexts.org this compound has α-hydrogens on both sides of the carbonyl group (at C1 and C3). Under basic conditions, a hydroxide (B78521) ion can deprotonate an α-carbon to form an enolate ion. khanacademy.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone to form a β-hydroxy ketone (an aldol addition product). wikipedia.org Subsequent dehydration, often promoted by heat, leads to the formation of an α,β-unsaturated ketone (the aldol condensation product). wikipedia.orgkhanacademy.org Given the steric hindrance around the C3 position, enolate formation and subsequent reaction at the C1 methyl group might be favored.

Knoevenagel Condensation: This is a modification of the aldol condensation where the ketone reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as in diethyl malonate) in the presence of a weak base catalyst, like an amine. wikipedia.orgthermofisher.comresearchgate.netpurechemistry.org The reaction involves the nucleophilic addition of the deprotonated active methylene compound to the ketone carbonyl, followed by dehydration to yield a substituted alkene. wikipedia.org Aldehydes generally react faster than ketones in this reaction. thermofisher.com

Oxidation Reactions

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comnrochemistry.comorganicchemistrytutor.compw.livelibretexts.org The mechanism involves the migration of one of the alkyl groups from the ketone to an oxygen atom of the peroxyacid. The migratory aptitude of the alkyl groups is a key factor in determining the product. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com In the case of this compound, the two groups attached to the carbonyl carbon are a methyl group and the 1-(propan-2-yl)pent-3-en-1-yl group (a secondary alkyl group). Therefore, the larger, more substituted secondary alkyl group would be expected to migrate, leading to the formation of the corresponding ester.

Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Additions

In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.

Halogenation: Alkenes react with halogens like bromine (Br₂) and chlorine (Cl₂) in an inert solvent to form vicinal dihalides. libretexts.orgwikipedia.orglibretexts.org The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond. libretexts.orglibretexts.org The reaction of this compound with Br₂ would yield 5,6-dibromo-6-methyl-3-(propan-2-yl)heptan-2-one.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to an unsymmetrical alkene like this compound follows Markovnikov's rule. masterorganicchemistry.compressbooks.publeah4sci.comchemistrysteps.comwikipedia.org This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comwikipedia.org In this case, the C5 has one hydrogen, and C6 has none. Therefore, the hydrogen from HX will add to C5, and the halide will add to C6, forming 6-halo-6-methyl-3-(propan-2-yl)heptan-2-one.

Table 2: Examples of Electrophilic Addition Reactions

Reactant Reagent Product (Major) Regioselectivity/Stereoselectivity
This compound Br₂, CCl₄ 5,6-Dibromo-6-methyl-3-(propan-2-yl)heptan-2-one Anti-addition
This compound HBr 6-Bromo-6-methyl-3-(propan-2-yl)heptan-2-one Markovnikov addition

Cycloaddition Reactions

Cycloaddition reactions are concerted reactions in which two unsaturated molecules react to form a cyclic product.

Diels-Alder Reaction: This is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The alkene in this compound can act as a dienophile. For the reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups. masterorganicchemistry.comorganic-chemistry.org The ketone group in this molecule is not directly conjugated with the double bond, so its electronic effect is minimal. The rate of the Diels-Alder reaction would be influenced by the nature of the diene used. With an electron-rich diene, the reaction would proceed to form a six-membered ring. vanderbilt.edu

1,3-Dipolar Cycloadditions: These reactions occur between a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org An example is the reaction with nitrile oxides (R-C≡N⁺-O⁻). The alkene in this compound can serve as the dipolarophile. The cycloaddition of a nitrile oxide to the double bond would lead to the formation of an isoxazoline (B3343090) ring. mdpi.comnih.govingentaconnect.comscielo.br

Catalytic Hydrogenation and Epoxidation

Catalytic Hydrogenation:

The catalytic hydrogenation of α,β-unsaturated ketones like this compound can yield different products depending on the catalyst and reaction conditions. acs.org The reduction can occur at the C=C double bond, the C=O double bond, or both. Generally, the hydrogenation of the carbon-carbon double bond is thermodynamically favored. acs.org

Selective hydrogenation of the C=C bond to yield the corresponding saturated ketone, 6-methyl-3-(propan-2-yl)heptan-2-one, can be achieved using various catalysts. Palladium on carbon (Pd/C) is often effective for this transformation. acs.org In contrast, selective reduction of the carbonyl group to an allylic alcohol is more challenging but can be accomplished using specific catalysts and reaction conditions, such as certain ruthenium or platinum catalysts. acs.org Complete hydrogenation to the saturated alcohol, 6-methyl-3-(propan-2-yl)heptan-2-ol, occurs under more forcing conditions or with less selective catalysts.

Table 1: Representative Conditions for Catalytic Hydrogenation of α,β-Unsaturated Ketones.
Desired ProductCatalystSolventConditionsTypical Yield
Saturated KetonePd/CEthanolH₂ (1 atm), Room TemperatureHigh
Allylic AlcoholRu or Pt complexesIsopropanol (B130326)H₂ (various pressures), specific ligandsModerate to High
Saturated AlcoholNi or RhMethanolHigh pressure H₂, Elevated TemperatureHigh

Epoxidation:

The carbon-carbon double bond of α,β-unsaturated ketones can be epoxidized to form an epoxy ketone. Unlike isolated alkenes that are readily epoxidized with peroxy acids, α,β-unsaturated ketones generally require nucleophilic epoxidation conditions. google.com A common method is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions. nih.govrsc.org The reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the β-carbon of the enone. acs.org

The epoxidation of this compound would yield 5,6-epoxy-6-methyl-3-(propan-2-yl)heptan-2-one. The stereochemistry of the resulting epoxide can often be influenced by the substitution pattern of the alkene and the reaction conditions.

Table 2: Typical Conditions for Epoxidation of α,β-Unsaturated Ketones.
ReagentBaseSolventConditionsProduct
Hydrogen Peroxide (H₂O₂)NaOH or KOHMethanol or DioxaneRoom Temperatureα,β-Epoxy Ketone
tert-Butyl hydroperoxide (TBHP)Catalytic baseToluene0°C to Room Temperatureα,β-Epoxy Ketone

Reactions Involving Alpha-Protons and Alkyl Chains

Like other ketones, this compound possesses acidic protons on the carbon atom alpha to the carbonyl group (the α-carbon). wikipedia.org Deprotonation at this position by a suitable base leads to the formation of an enolate anion. wikipedia.orgkhanacademy.org The resulting enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. libretexts.org

The regioselectivity of enolate formation is an important consideration. For unsymmetrical ketones, either the kinetic or thermodynamic enolate can be formed depending on the base, solvent, and temperature. jove.com In the case of this compound, the primary α-protons are generally more accessible and kinetically favored for deprotonation by a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures. wikipedia.orgjove.com Using a weaker base under conditions that allow for equilibration will favor the more substituted, thermodynamically stable enolate. wikipedia.orgjove.com

The enolate of this compound can react with various electrophiles at the α-carbon. byjus.com

The enolate derived from this compound can undergo a variety of α-functionalization reactions. researchgate.netnih.gov These reactions are fundamental in organic synthesis for the introduction of new functional groups at the carbon adjacent to the carbonyl.

Alkylation: Reaction of the enolate with an alkyl halide results in the formation of a new carbon-carbon bond at the α-position. byjus.com

Aldol Addition: The enolate can act as a nucleophile and add to the carbonyl group of another aldehyde or ketone, including another molecule of this compound, to form a β-hydroxy ketone. libretexts.org

Halogenation: In the presence of a halogen (e.g., Br₂) and an acid or base catalyst, α-halogenation can occur.

Table 3: Examples of Alpha-Functionalization Reactions.
ReactionElectrophileProduct Type
AlkylationAlkyl Halide (e.g., CH₃I)α-Alkylated Ketone
Aldol AdditionAldehyde or Ketoneβ-Hydroxy Ketone
HalogenationBr₂α-Bromo Ketone

Rearrangement Reactions and Isomerization Pathways

Unsaturated ketones can undergo various rearrangement and isomerization reactions, often promoted by acid, base, or light.

Isomerization:

The double bond in this compound can potentially migrate under certain conditions. For instance, in the presence of a strong base, deprotonation can occur at the γ-carbon (the methyl group attached to the double bond) to form a dienolate. Reprotonation of this intermediate could lead to the formation of a constitutional isomer with the double bond in a different position.

Terpene-like structures, which share similarities with the carbon skeleton of this compound, are known to undergo complex isomerization and rearrangement reactions, often catalyzed by acids or metal complexes. google.comgoogle.com These can involve skeletal rearrangements to form different cyclic or acyclic isomers. nih.gov

Photochemical Rearrangements:

β,γ-Unsaturated ketones, which could be isomers of the α,β-unsaturated starting material, are known to undergo characteristic photochemical rearrangements such as the oxa-di-π-methane rearrangement. stackexchange.comresearchgate.net While this compound is an α,β-unsaturated ketone, photochemical excitation can sometimes lead to isomerization to a β,γ-unsaturated ketone, which could then undergo further rearrangement. acs.org

Acid-Catalyzed Rearrangements:

In the presence of strong acids, α,β-unsaturated ketones can undergo rearrangements. For example, protonation of the carbonyl oxygen can be followed by migration of an alkyl group, leading to a rearranged carbocation intermediate that can then form a new, more stable unsaturated ketone. The specific products of such rearrangements are highly dependent on the structure of the starting material and the reaction conditions.

Investigation of Derivatives and Analogues of 6 Methyl 3 Propan 2 Yl Hept 5 En 2 One for Structure Function Relationship Studies

Synthesis of Chemically Modified Analogues

The synthesis of analogues of 6-methyl-3-(propan-2-yl)hept-5-en-2-one can be systematically approached by modifying its key functional groups: the carbonyl group, the alkene double bond, and its aliphatic chains.

Modification of the Carbonyl Group

The ketone functionality is a versatile handle for chemical modification. Standard transformations can yield a variety of derivatives, each with altered steric and electronic properties.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation eliminates the carbonyl's electrophilicity and introduces a hydroxyl group capable of hydrogen bonding.

Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon, creating a tertiary alcohol and extending the carbon skeleton.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene, offering a method to introduce an exocyclic double bond by reacting the ketone with a phosphonium (B103445) ylide.

Reductive Amination: Reaction with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), can produce a secondary or tertiary amine derivative.

Acetal Formation: Protection of the carbonyl group as an acetal, by reacting with an alcohol in the presence of an acid catalyst, can be used to prevent its reaction while other parts of the molecule are being modified.

Table 1: Hypothetical Derivatives from Carbonyl Group Modification This table presents plausible products from standard chemical reactions applied to the carbonyl group of this compound.

Reaction TypeReagent(s)Product NameKey Structural Change
ReductionNaBH₄, MeOH6-Methyl-3-(propan-2-yl)hept-5-en-2-olKetone to secondary alcohol
Grignard AdditionCH₃MgBr, then H₃O⁺2,6-Dimethyl-3-(propan-2-yl)hept-5-en-2-olKetone to tertiary alcohol with added methyl group
Wittig ReactionPh₃P=CH₂, THF2-Methylene-6-methyl-3-(propan-2-yl)hept-5-eneCarbonyl oxygen replaced by a methylene (B1212753) (=CH₂) group
Reductive AminationCH₃NH₂, NaBH₃CNN,6-Dimethyl-3-(propan-2-yl)hept-5-en-2-amineKetone to secondary amine

Functionalization of the Alkene Double Bond

The carbon-carbon double bond in the α,β-position relative to the carbonyl group is activated for certain reactions, but can also undergo typical alkene transformations.

Hydrogenation: Catalytic hydrogenation, for instance with H₂ over a palladium catalyst (Pd/C), can selectively reduce the double bond to yield the corresponding saturated ketone, 6-methyl-3-(propan-2-yl)heptan-2-one.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide, introducing a reactive three-membered ring.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would yield a di-halogenated derivative.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of a hydroxyl group to the γ-carbon, producing a γ-hydroxy ketone.

Table 2: Hypothetical Derivatives from Alkene Double Bond Functionalization This table illustrates potential products from the chemical modification of the alkene functionality in this compound.

Reaction TypeReagent(s)Product NameKey Structural Change
HydrogenationH₂, Pd/C6-Methyl-3-(propan-2-yl)heptan-2-oneAlkene reduced to alkane
Epoxidationm-CPBA3-(1,2-Dimethylpropyl)-5,6-epoxy-6-methylheptan-2-oneAlkene converted to an epoxide
BrominationBr₂, CCl₄5,6-Dibromo-6-methyl-3-(propan-2-yl)heptan-2-oneAddition of two bromine atoms across the double bond
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOH5-Hydroxy-6-methyl-3-(propan-2-yl)heptan-2-oneAddition of a hydroxyl group at the C5 position

Structural Variations of the Alkyl and Isopropyl Chains

Altering the aliphatic side chains requires modification of the synthetic route to the parent compound. A plausible synthesis for this compound is an aldol (B89426) condensation between a ketone and an aldehyde. By choosing different starting materials, a wide range of analogues can be produced.

For example, a reaction between 3-methylbutan-2-one and 4-methylpent-2-enal could be a potential, albeit complex, route. To generate analogues, one could vary the initial ketone and aldehyde:

Varying the Isopropyl Group: Using a different ketone, such as 3-pentanone (B124093) instead of 3-methylbutan-2-one, would replace the isopropyl group with an ethyl group at the C3 position.

Varying the Alkyl Chain: Using a different α,β-unsaturated aldehyde, for instance, crotonaldehyde (B89634) instead of 4-methylpent-2-enal, would change the substitution pattern at the C6 position.

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of this compound and its analogues is governed by the interplay of electronic effects from the conjugated system and steric hindrance from the alkyl substituents.

As an α,β-unsaturated ketone, the molecule has two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This leads to two possible modes of nucleophilic attack: 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon). The outcome of this competition is influenced by the nature of the nucleophile and the structure of the ketone.

Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while "softer" nucleophiles, like Gilman cuprates (R₂CuLi), preferentially undergo 1,4-addition.

Steric Hindrance: The isopropyl group at C3 and the methyl group at C6 can sterically hinder the approach of nucleophiles. A bulkier substituent at C3 would likely decrease the rate of both 1,2- and 1,4-addition.

Electronic Effects: Modifications that increase the electron-withdrawing nature of the substituents on the double bond can enhance the electrophilicity of the β-carbon, favoring 1,4-addition.

Table 3: Predicted Reactivity of Hypothetical Analogues This table outlines the predicted changes in reactivity based on structural modifications to the parent compound.

AnalogueModificationPredicted Effect on Reactivity
3-tert-Butyl-6-methylhept-5-en-2-oneIsopropyl group replaced by a tert-butyl groupDecreased rate of nucleophilic attack at both C2 and C4 due to increased steric hindrance.
3-(Propan-2-yl)hept-5-en-2-oneMethyl group at C6 removedSlightly increased accessibility of the double bond to reagents.
6-Methyl-3-(propan-2-yl)heptan-2-oneDouble bond saturatedOnly 1,2-addition at the carbonyl is possible.

Mechanistic Studies of Biological Activity

While in vivo data are outside the scope of this article, mechanistic insights into the biological activity of this compound and its analogues can be gained through studies of enzyme-mediated transformations and computational modeling of receptor binding.

Investigations into Enzyme-Mediated Transformations

Enzymes, particularly those from microorganisms, are known to catalyze stereoselective transformations of terpenoids and related compounds. Potential enzymatic reactions for this molecule could include:

Carbonyl Reductases (KREDs): These enzymes can reduce the ketone to a secondary alcohol with high stereoselectivity, producing a specific enantiomer of 6-methyl-3-(propan-2-yl)hept-5-en-2-ol.

Ene-Reductases (EREDs): These enzymes can selectively reduce the activated carbon-carbon double bond, yielding the saturated ketone. The stereochemistry at the newly formed chiral center (C3) would be determined by the specific enzyme used.

Cytochrome P450 Monooxygenases (P450s): These enzymes are capable of hydroxylating unactivated C-H bonds, potentially leading to the introduction of hydroxyl groups at various positions on the alkyl chains, which could create new, more polar analogues.

Table 4: Potential Enzyme-Mediated Transformations This table summarizes plausible enzymatic reactions and the resulting products for this compound.

Enzyme ClassTransformationPotential ProductSignificance
Carbonyl Reductase (KRED)Reduction of the ketone(R)- or (S)-6-Methyl-3-(propan-2-yl)hept-5-en-2-olGeneration of a chiral alcohol
Ene-Reductase (ERED)Reduction of the C=C double bond(R)- or (S)-6-Methyl-3-(propan-2-yl)heptan-2-oneStereoselective saturation of the alkene
Cytochrome P450HydroxylationHydroxylated derivatives at various positionsIntroduction of polarity and new functional groups

Receptor Binding Through Computational Modeling

Given its structure, this compound is likely to have sensory properties (odor and/or taste). Computational modeling, specifically molecular docking, can be used to predict how this molecule and its analogues might interact with sensory receptors, such as olfactory receptors (ORs), which are G-protein coupled receptors. nih.govherts.ac.uk

A homology model of a relevant OR can be constructed, and the binding pocket identified. The parent compound and its synthesized analogues can then be docked into this binding site to predict their binding affinity and orientation. Key interactions that would be analyzed include:

Hydrogen Bonding: The carbonyl oxygen (or a hydroxyl group in reduced analogues) can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The alkyl and isopropyl chains would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

By comparing the calculated binding energies of different analogues, a quantitative structure-activity relationship (QSAR) model could be developed to predict the sensory properties of new, unsynthesized derivatives. researchgate.net

Table 5: Hypothetical Computational Docking Results with an Olfactory Receptor This table provides a speculative summary of how structural modifications might influence the predicted binding affinity of analogues to a model olfactory receptor.

CompoundKey Structural FeaturePredicted Binding Affinity (kcal/mol)Dominant Interaction
Parent CompoundKetone, Isopropyl, Alkene-7.5Hydrophobic interactions, H-bond acceptor (C=O)
Reduced Analogue (Alcohol)Secondary alcohol-7.8Additional H-bond donor/acceptor (OH)
Saturated AnalogueNo alkene-7.2Increased conformational flexibility, loss of π-stacking potential
3-tert-Butyl AnalogueBulky tert-butyl group-6.5Potential steric clash in the binding pocket

Computational Studies of Molecular Interactions with Biomolecular Targets

Computational studies are pivotal in elucidating the structure-function relationships of bioactive molecules by simulating their interactions with biological targets at a molecular level. While specific computational research on this compound is not extensively documented in publicly available literature, the principles of these studies can be understood by examining research on structurally related α,β-unsaturated ketones and terpene derivatives. These investigations typically employ molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations to predict and analyze the binding affinity and mode of action of these compounds against various biomolecular targets.

Molecular docking studies, for instance, are used to predict the preferred orientation of a ligand when bound to a receptor. For unsaturated ketone derivatives, this technique has been applied to understand their inhibitory potential against enzymes like monoamine oxidase-B (MAO-B), a target for Parkinson's disease treatment. nih.gov Such studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ketone moiety or other functional groups and the amino acid residues in the active site of the enzyme. nih.govresearchgate.net For example, research on other unsaturated ketones has identified key binding modes within enzyme active sites, providing a roadmap for designing more potent inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For terpenoids, QSAR models have been developed to predict toxicity and other biological effects. nih.gov These models use molecular descriptors—such as geometric (e.g., asphericity) and electronic (e.g., partial charge) properties—to quantify aspects of the molecular structure. nih.gov The resulting equations can predict the activity of novel analogues, guiding synthetic efforts toward compounds with enhanced efficacy.

Molecular dynamics simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov These simulations can confirm the stability of binding modes predicted by molecular docking and highlight the flexibility of both the ligand and the target protein, offering a more realistic representation of the molecular interactions.

For terpene-like compounds, including analogues of artemisinin (B1665778), computational approaches have been instrumental. nih.gov Studies on artemisinin derivatives have used docking and binding free energy analyses to investigate their interactions with targets like myeloid differentiation factor 2 (MD-2), revealing that hydrophobic interactions are critical for binding. nih.gov Such analyses can explain differences in the biological activity of closely related analogues. nih.gov

The insights gained from these computational methods are invaluable for the rational design of new derivatives of compounds like this compound. By understanding the specific molecular interactions that govern biological activity, researchers can strategically modify the chemical structure to improve potency and selectivity for a desired biomolecular target.

Table 1: Representative Molecular Docking Data for Unsaturated Ketone Analogues against a Hypothetical Enzyme Target

This table illustrates the type of data generated from molecular docking studies, showing binding energies and key interacting residues for a series of hypothetical analogues. Lower binding energy typically indicates a more favorable interaction.

Compound AnalogueModificationBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesInteraction Type
Analogue AParent Structure-7.5TYR-126, GLY-472, LYS-151Hydrogen Bond, Hydrophobic
Analogue BAddition of Hydroxyl group-8.2TYR-126, GLY-472, LYS-151, SER-128Hydrogen Bond, Hydrophobic
Analogue CIsopropyl group replaced by Phenyl-8.9TYR-126, PHE-343, TRP-432Pi-Pi Stacking, Hydrophobic
Analogue DMethylation of backbone-7.8TYR-126, GLY-472, LEU-210Hydrophobic

Note: The data in this table is representative and derived from general findings in computational studies of similar compound classes, as direct data for this compound is not available. Binding energies and interacting residues are adapted from findings on various ketone ligands and protein targets. nih.govjbcpm.com

Table 2: Key Molecular Descriptors Used in QSAR Models for Terpenoid Bioactivity

This table shows examples of molecular descriptors commonly used in QSAR studies to correlate the structure of terpenoids with their biological activity.

Descriptor ClassDescriptor ExampleDescriptionPotential Influence on Activity
Electronic Zefirov's Partial Charge (PC)Represents the electron distribution on a specific atom.Influences electrostatic interactions with the target protein. nih.gov
Geometric AsphericityA measure of the deviation of the molecule's shape from a perfect sphere.Affects how well the molecule fits into the binding pocket of a target. nih.gov
Topological Wiener IndexDescribes the structural branching of the molecule.Can relate to molecular size and surface area, impacting receptor binding.
Physicochemical LogP (Octanol-Water Partition Coeff.)Measures the lipophilicity (hydrophobicity) of the molecule.Crucial for membrane permeability and hydrophobic interactions with the target. nih.gov

Note: This table is based on common descriptors used in QSAR studies for terpenoids and related natural products. nih.gov

Advanced Applications and Role As a Research Probe in Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is no available scientific literature detailing the use of 6-Methyl-3-(propan-2-yl)hept-5-en-2-one as a chiral building block in asymmetric synthesis. Research into its potential as a starting material for creating enantiomerically pure compounds, its use as a chiral auxiliary, or its application in stereoselective reactions has not been published.

Application in the Construction of Complex Natural Products or Bioactive Scaffolds

No studies have been found that report the incorporation of this compound into the structure of complex natural products or other bioactive molecules. Its role as an intermediate or a key fragment in the total synthesis of such compounds is not documented in the accessible chemical literature.

Contribution to Interdisciplinary Research in Chemical Biology and Material Science

There is no evidence of this compound being utilized in the fields of chemical biology or material science. Searches for its application as a molecular probe, a component in the development of new materials, or in biological assays yielded no relevant results.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 6-Methyl-3-(propan-2-yl)hept-5-en-2-one

A comprehensive review of scientific databases and academic journals reveals a notable lack of specific research focused on this compound. Consequently, there is no established body of knowledge regarding its synthesis, natural occurrence, biological activity, or specific applications. Its absence from the literature suggests it may be a novel compound that has not yet been synthesized or identified from natural sources. Therefore, the current academic understanding of this specific molecule is undefined, highlighting a gap in the chemical literature.

Identification of Unexplored Research Avenues and Methodological Challenges

The study of complex branched ketones as a broader class of compounds is an active field of research, with several unexplored avenues and persistent methodological challenges.

Unexplored Research Avenues:

Natural Product Discovery: A vast number of natural products containing complex branched ketone moieties remain undiscovered. Exploring diverse biological sources, from microorganisms to marine life, using modern metabolomics approaches could lead to the identification of novel ketones with unique biological activities.

Biological Function: The precise biological roles of many branched-chain keto acids and other complex ketones are not fully understood. Research into their functions as signaling molecules, metabolic intermediates, and pheromones is an area ripe for investigation. nih.gov

Flavor and Fragrance Chemistry: The sensory properties of many complex branched ketones are yet to be characterized. acs.org Systematic synthesis and sensory evaluation of novel ketones could lead to the discovery of new flavor and fragrance ingredients with unique profiles. dropofodor.com

Methodological Challenges:

Stereoselective Synthesis: The creation of complex branched ketones with specific stereochemistry remains a significant synthetic challenge. Developing new catalytic methods that can control the three-dimensional arrangement of atoms is crucial for accessing enantiomerically pure compounds for biological testing.

Analytical Characterization: Differentiating between structural isomers of complex branched ketones can be difficult with standard analytical techniques. Advanced methods, such as high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS), are being developed for more accurate identification and quantification. mdpi.com However, the analysis of certain ketones can be time-consuming and may lack the required sensitivity, sometimes necessitating derivatization before analysis. mdpi.comsigmaaldrich.com

Purification: The separation of complex branched ketones from reaction mixtures or natural extracts can be challenging due to similar physical properties among isomers and related compounds. This often requires sophisticated chromatographic techniques.

Emerging Trends and Outlook for Future Investigations into Complex Branched Ketones

The future of research into complex branched ketones is being shaped by several emerging trends that promise to overcome existing challenges and open new frontiers of discovery.

Sustainable and Biocatalytic Synthesis: There is a growing emphasis on developing greener and more sustainable methods for chemical synthesis. researchgate.net The use of enzymes and whole-cell biocatalysts for the production of complex ketones is a promising trend, offering high selectivity and milder reaction conditions compared to traditional chemical methods. This is particularly relevant in the flavor and fragrance industry, which is increasingly moving towards natural and bio-based ingredients. researchgate.net

Metabologenomics: The integration of metabolomics (the study of small molecules) and genomics is accelerating the discovery of novel natural products, including complex ketones. By linking the genetic information of an organism to the chemical compounds it produces, researchers can more efficiently identify and characterize new molecules and their biosynthetic pathways.

Advanced Synthetic Methodologies: Continuous innovation in synthetic organic chemistry is providing new tools to construct complex molecular architectures. nih.gov Techniques like photoredox catalysis and synergistic catalysis are enabling the synthesis of highly functionalized ketones from simple starting materials, which was previously difficult to achieve. nih.gov

Computational Chemistry: In silico methods are becoming increasingly powerful for predicting the properties and activities of novel compounds. Computational modeling can guide the synthesis of new complex branched ketones with desired characteristics, whether for pharmaceutical applications or as new materials.

The outlook for future investigations into complex branched ketones is bright. As synthetic and analytical techniques become more sophisticated, and as our understanding of the biological world deepens, we can expect the discovery and characterization of a wealth of new and interesting molecules in this class. While this compound remains an enigma, the broader field of complex branched ketones is poised for significant advancement.

Q & A

Q. What are the recommended synthetic routes for 6-Methyl-3-(propan-2-yl)hept-5-en-2-one and its derivatives?

The compound can be synthesized via acid-catalyzed cyclization of 3-hydroxy acids derived from its precursors. For example, 3-hydroxy-3,7-dimethyloct-6-enoic acid is prepared from 6-methyl-5-hepten-2-one and cyclized using boron trifluoride diethyl etherate to yield structurally related compounds . Key steps include:

  • Precursor functionalization (e.g., hydroxylation).
  • Cyclization under controlled acidic conditions.
  • Purification via column chromatography or recrystallization.

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography using the SHELX software suite is the gold standard for structural validation. SHELXL refines small-molecule structures with high precision, while SHELXS/SHELXD assists in solving phase problems . For visualization, ORTEP-III provides graphical representations of thermal ellipsoids and stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

Adhere to general chemical safety guidelines:

  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood for volatile intermediates (e.g., BF₃·Et₂O used in synthesis) .
  • Store in inert, airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Cross-validation : Combine X-ray crystallography (SHELX-refined) with temperature-controlled NMR to account for dynamic effects .
  • Computational alignment : Use software like ACD/Labs Percepta to predict spectroscopic profiles and compare with experimental data .
  • Sample purity : Ensure rigorous purification to eliminate contaminants that skew signals.

Q. What strategies optimize the synthesis of stereoisomers or regioselective derivatives?

  • Catalyst screening : Test Lewis acids (e.g., BF₃, TiCl₄) to control cyclization regioselectivity .
  • Chiral auxiliaries : Introduce temporary stereochemical guides during synthesis.
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired pathways.

Q. How can experimental design address limitations in reproducibility or sample degradation?

  • Sample stabilization : Use continuous cooling to slow organic degradation during long experiments .
  • Batch variability : Increase the diversity of initial samples (e.g., 8→20+ sources) to mimic real-world matrices .
  • Statistical rigor : Apply inferential statistics (e.g., ANOVA) to differentiate artifacts from true effects .

Methodological Comparison Table

Technique Application Key Considerations Reference
X-ray crystallography (SHELX)Structural refinementHigh-resolution data required; SHELXL for small molecules
Acid-catalyzed cyclizationDerivative synthesisBF₃·Et₂O efficiency vs. side reactions
Temperature-controlled NMRDynamic stereochemistry analysisLow temps stabilize conformers; solvent choice critical
ACD/Labs PerceptaSpectroscopic predictionValidates computational vs. experimental alignment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.